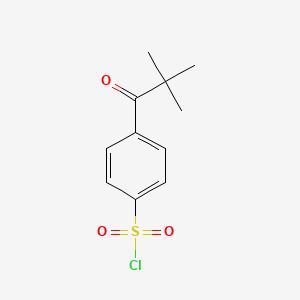

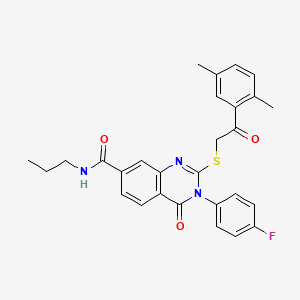

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aniline group might undergo reactions typical of aromatic amines, such as electrophilic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data, it’s not possible to provide a detailed analysis of these properties .Scientific Research Applications

Methionine Salvage Pathway and Apoptosis

4-Methylthio-2-oxobutanoic acid (MTOB) , related to the compound , plays a significant role in the methionine salvage pathway, converting methylthioadenosine to methionine and adenine. It has been discovered to inhibit the growth of human cell lines in a dose-dependent manner, inducing apoptosis through mechanisms beyond ornithine decarboxylase (ODC) inhibition. This suggests MTOB's potential in cancer research, particularly in therapies aimed at inducing apoptosis in cancer cells without relying on p53 activation (Tang et al., 2006).

Molecular Docking and Biological Activities

Molecular docking and spectroscopic studies on derivatives of 4-oxobutanoic acid, such as 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its structural variants, have highlighted their potential in developing nonlinear optical materials due to significant hyperpolarizability. These compounds also exhibit promising biological activities, including inhibition of Placenta Growth Factor (PIGF-1), pointing towards their pharmacological significance (Vanasundari et al., 2018).

Spectroscopic and Structural Insights

Research involving vibrational spectroscopy and molecular structure analysis of chloramphenicol derivatives, closely related to the chemical structure of interest, provides deep insights into the molecular interactions and stability of these compounds. The analysis includes DFT calculations and experimental spectra, assisting in understanding the compound's chemical behavior and potential applications in designing more effective molecules for various uses (Fernandes et al., 2017).

Synthetic Methodologies and Chemical Reactions

Studies on the synthesis of diaminomethylidene derivatives of tetronic acid demonstrate the chemical versatility and reactivity of 4-chloro-3-oxobutanoate, a compound similar to 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid. These methodologies pave the way for the creation of novel compounds with potential applications in medicinal chemistry and material science (Prezent & Dorokhov, 2012).

Safety And Hazards

properties

IUPAC Name |

4-(3-chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-10-4-3-7-12(8-10)18-14(19)9-13(15(20)21)17-11-5-1-2-6-11/h3-4,7-8,11,13,17H,1-2,5-6,9H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBLJUWEVGBOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)

![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)

![5-Methyl-4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]-1,2-oxazole](/img/structure/B2591476.png)

![9-(4-butoxyphenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2591477.png)

![N-(4-Ethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2591480.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)

![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2591485.png)

![2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2591486.png)